molecular formula C13H18O9 B016722 1,2,3,4-Tetra-O-acetyl-D-xylopyranose CAS No. 62929-49-1

1,2,3,4-Tetra-O-acetyl-D-xylopyranose

Cat. No.: B016722
CAS No.: 62929-49-1
M. Wt: 318.28 g/mol
InChI Key: MJOQJPYNENPSSS-DAAZQVBGSA-N
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Description

1,2,3,4-Tetra-O-acetyl-D-xylopyranose: is a derivative of D-xylose, a monosaccharide that is commonly found in nature. This compound is characterized by the acetylation of the hydroxyl groups at positions 1, 2, 3, and 4 of the D-xylopyranose ring. It is often used in synthetic organic chemistry, particularly in the preparation of glycosides and other carbohydrate derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetra-O-acetyl-D-xylopyranose can be synthesized through the acetylation of D-xylose. The process typically involves the reaction of D-xylose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through crystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetra-O-acetyl-D-xylopyranose undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-xylose.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2,3,4-Tetra-O-acetyl-D-xylopyranose has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of glycosides and other carbohydrate derivatives.

    Biology: Employed in the study of carbohydrate metabolism and enzyme activity.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetra-O-acetyl-D-xylopyranose involves its hydrolysis to release D-xylose, which can then participate in various biochemical pathways. The acetyl groups protect the hydroxyl groups during synthetic processes, allowing for selective reactions to occur. The compound can interact with enzymes and other molecular targets involved in carbohydrate metabolism .

Comparison with Similar Compounds

  • 1,2,3,4-Tetra-O-acetyl-D-glucopyranose
  • 1,2,3,4-Tetra-O-acetyl-D-galactopyranose
  • 1,2,3,4-Tetra-O-acetyl-D-mannopyranose

Comparison: 1,2,3,4-Tetra-O-acetyl-D-xylopyranose is unique due to its specific acetylation pattern and the presence of the D-xylopyranose ring. Compared to other tetra-O-acetylated sugars, it offers distinct reactivity and selectivity in synthetic applications. Its smaller ring size compared to glucopyranose and galactopyranose makes it particularly useful in certain biochemical studies .

Properties

IUPAC Name

[(3R,4S,5R)-4,5,6-triacetyloxyoxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOQJPYNENPSSS-DAAZQVBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62929-49-1
Record name 1,2,3,4-Tetraacetyl-xylopyranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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